

Technical Support Center: Ozone Interference in DNPH-Based Air Sampling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dinitrophenylhydrazine hydrochloride

Cat. No.: B1336886

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ozone interference in 2,4-dinitrophenylhydrazine (DNPH)-based air sampling for carbonyl compounds.

Frequently Asked Questions (FAQs)

Q1: What is ozone interference in DNPH-based air sampling?

A1: Ozone interference is a significant issue in DNPH-based air sampling that leads to the underestimation of carbonyl compound concentrations.^[1] Ozone present in the air sample can react with both the DNPH reagent coated on the sampling cartridge and the dinitrophenylhydrazone derivatives formed from the reaction of DNPH with carbonyls.^{[2][3]} This degradation of the target analytes results in lower measured concentrations. The extent of this interference can be influenced by the concentrations of both ozone and the target carbonyl compounds during sampling.^[2]

Q2: How can I tell if my samples are affected by ozone interference?

A2: A primary indicator of ozone interference is the observation of lower than expected concentrations of carbonyl compounds, especially in environments with known high ozone levels like urban areas.^[4] Chromatographically, the presence of ozone can manifest as new peaks with shorter retention times than the formaldehyde-hydrazone derivative.^[2] Without an

ozone removal device, measured carbonyl concentrations can be 4.9–13.5% lower than samples collected with an ozone scrubber.[1]

Q3: How can I prevent ozone interference?

A3: The most effective method to prevent ozone interference is to remove ozone from the sample stream before it reaches the DNPH cartridge.[2][5] This is achieved by placing an ozone scrubber or denuder upstream of the sampling cartridge.[1][2] Commonly used scrubbers are filled with potassium iodide (KI), which reacts with and removes ozone.[5][6]

Q4: Are there any issues with using potassium iodide (KI) scrubbers?

A4: Yes, while effective, KI scrubbers can present challenges, particularly in high humidity environments (relative humidity > 80%).[7] Under high humidity, the moist potassium iodide can trap carbonyls, preventing them from reaching the DNPH cartridge.[7] Additionally, byproducts of the ozone-KI reaction, such as iodine (I₂) and hydroxyl ions (OH⁻), can degrade the collected carbonyl-DNPH derivatives.[1] The formation of alkaline ions can also inhibit the derivatization reaction which favors an acidic environment.[8]

Q5: Are there alternatives to KI scrubbers for high-humidity conditions?

A5: Yes, alternative ozone scrubbers have been developed for use in high-humidity conditions. These include scrubbers with silica gel particles impregnated with trans-1,2-bis-(2-pyridyl) ethylene (BPE) or hydroquinone (HQ).[6][7] These scrubbers have been shown to effectively remove ozone without the negative effects of KI in humid environments.[7] Combination cartridges that include a BPE scrubbing layer before the DNPH-coated silica gel are also commercially available.[6][9]

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Consistently low or non-detectable carbonyl concentrations in an environment where they are expected.	Ozone interference degrading the DNPH and its derivatives. [1] [2]	Implement an ozone scrubber upstream of the DNPH cartridge. For high humidity environments, consider a BPE or HQ-based scrubber. [6] [7]
Reduced carbonyl recovery when using a KI scrubber in a high-humidity environment.	Moist KI in the scrubber is trapping carbonyls or reaction byproducts are degrading the sample. [1] [7]	Switch to an alternative ozone scrubber such as one containing trans-1,2-bis-(2-pyridyl) ethylene (BPE) or hydroquinone (HQ). [7] Placing an acid-permeated filter between the KI scrubber and the DNPH cartridge may also help by neutralizing alkaline byproducts. [1]
Appearance of unknown peaks in the chromatogram with retention times shorter than the formaldehyde-hydrazone.	This is a characteristic sign of ozone interference. [2]	Confirm the presence of ozone in the sampling environment and install an appropriate ozone scrubber.
Variable and non-reproducible results between replicate samples.	Inconsistent ozone levels during sampling or variable performance of the ozone scrubber.	Ensure the ozone scrubber has sufficient capacity for the expected ozone concentration and sampling duration. Check for leaks in the sampling train.

Quantitative Data on Ozone Interference and Scrubber Performance

The following table summarizes the impact of ozone on carbonyl measurements and the effectiveness of different scrubber types.

Parameter	Condition	Observation	Reference
Ozone Interference	Urban environment (HCHO = 5 ppb; O ₃ = 120 ppb) without a scrubber.	Greater than 50% negative interference for formaldehyde.	[10]
Ozone Interference	Field measurements without an ozone trap.	4.9–13.5% lower carbonyl concentrations compared to samples with a scrubber.	[1]
KI Scrubber Performance (High Humidity)	Relative humidity > 80%.	Peak abundance of formaldehyde, acetaldehyde, and acetone hydrazones diminished to 25%, 15%, and 2%, respectively, compared to BPE or HQ scrubbers.	[7]
BPE/HQ Scrubber Performance	Wide range of relative humidities (3-97%).	No observed decomposition of DNPH or DNPH-hydrzones.	[7]
KI Scrubber Capacity	Tested at 200 ppb ozone, 50% RH, 25 °C.	Ozone capacity of 100,000 ppb/hr.	[6][9]
BPE/HQ Scrubber Capacity	140 µg/m ³ of ozone, 24h sampling at 200 mL/min.	Can be effectively used under these conditions.	[7]

Experimental Protocols

Protocol 1: Preparation and Use of a Potassium Iodide (KI) Ozone Scrubber

This protocol is based on the methodology described in EPA and other standard methods.[\[2\]](#)[\[5\]](#)

Materials:

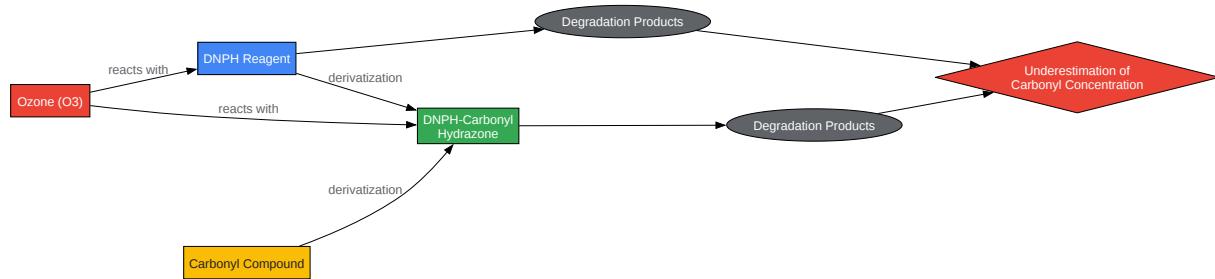
- 1 m of 0.64 cm outer diameter copper tubing[\[2\]](#)
- Saturated solution of potassium iodide (KI) in water
- Clean, dry air or nitrogen stream
- DNPH-coated silica gel cartridge

Procedure:

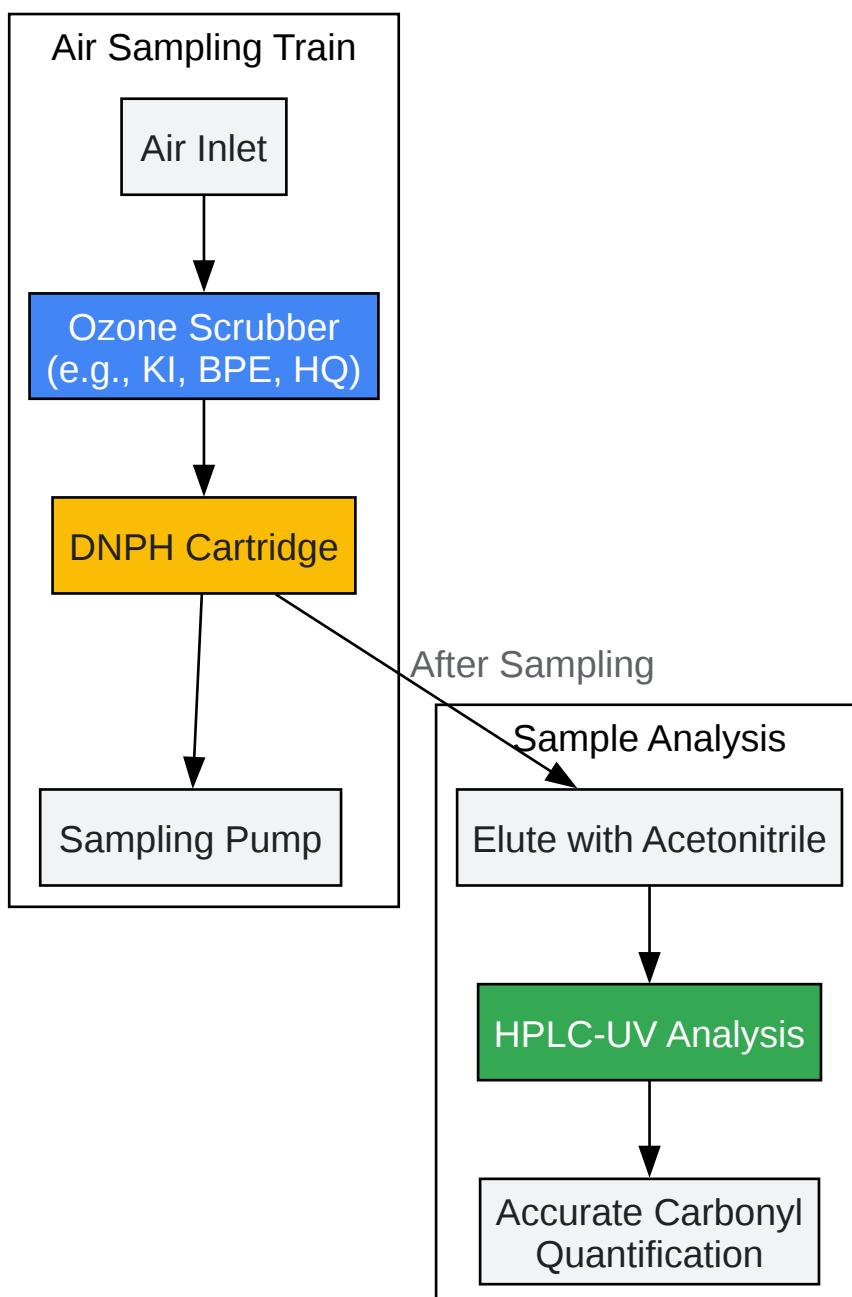
- Fill the copper tubing with a saturated solution of potassium iodide.
- Let the solution stand in the tubing for approximately 5 minutes.
- Drain the KI solution from the tubing.
- Dry the inside of the tubing with a stream of clean air or nitrogen for about 1 hour.
- Connect the prepared KI scrubber to the inlet of the DNPH cartridge.
- The capacity of a scrubber prepared in this manner is approximately 10,000 ppb/hour of ozone.[\[2\]](#)

Protocol 2: Using a Commercial BPE-Based Ozone Scrubber

This protocol describes the use of a commercially available scrubber for high-humidity environments.


Materials:

- Commercial BPE-based ozone scrubber or a 2-in-1 BPE-DNPH cartridge[6]
- Sampling pump
- DNPH-coated silica gel cartridge (if not using a 2-in-1 cartridge)


Procedure:

- Remove the scrubber from its packaging.
- If using a separate scrubber, connect it in-line between the sampling inlet and the DNPH cartridge.
- If using a 2-in-1 cartridge, the scrubber is already integrated.
- Connect the outlet of the DNPH cartridge to the sampling pump.
- Proceed with air sampling as per the standard method. These scrubbers are not affected by high humidity.[6]

Visualizations

[Click to download full resolution via product page](#)

Caption: Ozone interference pathway in DNPH-based sampling.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for mitigating ozone interference.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. berkeleyanalytical.com [berkeleyanalytical.com]
- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Ozone removal in the collection of carbonyl compounds in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labtorg.kz [labtorg.kz]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Support Center: Ozone Interference in DNPH-Based Air Sampling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336886#interference-of-ozone-in-dnph-based-air-sampling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com